![molecular formula C7H3F2NO B3253060 2,3-Difluoro-6-hydroxybenzonitrile CAS No. 221202-36-4](/img/structure/B3253060.png)
2,3-Difluoro-6-hydroxybenzonitrile
Overview
Description
2,3-Difluoro-6-hydroxybenzonitrile is a chemical compound with the molecular formula C7H3F2NO . It is used for experimental and research purposes .
Molecular Structure Analysis
The molecular structure of 2,3-Difluoro-6-hydroxybenzonitrile consists of seven carbon atoms, three hydrogen atoms, two fluorine atoms, and one nitrogen and oxygen atom each . The average mass of the molecule is 155.102 Da .Scientific Research Applications
- Fluorinated Drugs : Fluorine substitution enhances drug stability, bioavailability, and metabolic properties. Researchers explore this compound for fluorination strategies in drug design .
- Herbicides and Fungicides : Scientists investigate its potential as a key intermediate in the synthesis of agrochemicals. Fluorinated compounds often exhibit improved herbicidal and fungicidal activity .
- Fluorinated Organic Semiconductors : Researchers explore 2,3-Difluoro-6-hydroxybenzonitrile derivatives for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs) .
- Column Packing Materials : Researchers investigate its use as a stationary phase in chromatographic columns .
- Photodegradation : Investigating its photochemical degradation pathways helps assess environmental risks .
Medicinal Chemistry and Drug Development
Agrochemicals and Crop Protection
Materials Science and Organic Electronics
Analytical Chemistry and Chromatography
Environmental Chemistry and Degradation Studies
Organic Synthesis and Methodology
Safety and Hazards
properties
IUPAC Name |
2,3-difluoro-6-hydroxybenzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F2NO/c8-5-1-2-6(11)4(3-10)7(5)9/h1-2,11H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBEFTDOWLXTNFB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1O)C#N)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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